Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC16682266
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrNO2 |
|---|---|
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | methyl 4-bromo-6-methyl-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C11H10BrNO2/c1-6-3-8(12)7-5-10(11(14)15-2)13-9(7)4-6/h3-5,13H,1-2H3 |
| Standard InChI Key | ALBMXIBGOLTOAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br |
Introduction
Chemical Identity and Structural Attributes
Molecular Characterization
Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole moiety. Key molecular descriptors include:
The bromine atom at position 4 introduces electronic effects that modulate reactivity, while the methyl ester at position 2 enhances solubility in organic solvents compared to carboxylic acid analogs . X-ray crystallography data remain unavailable, but computational models predict a planar indole core with slight torsional strain from the methyl substituent .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes dominate the synthesis of methyl indole-2-carboxylates:
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Direct esterification of preformed indole-2-carboxylic acids.
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Cyclization strategies using substituted anilines or enamine precursors.
The former approach is favored for substrates with sensitive functional groups, as demonstrated in the synthesis of methyl 4-bromo-1H-pyrrole-2-carboxylate .
Proposed Synthesis Pathway
Adapting protocols from analogous systems , a plausible three-step synthesis involves:
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Bromination of 6-methyl-1H-indole-2-carboxylic acid:
Electrophilic aromatic substitution using bromine (Br) or N-bromosuccinimide (NBS) in dichloromethane at 0°C, targeting position 4 via directing effects of the methyl and carboxyl groups. -
Methyl ester formation:
Treatment with thionyl chloride (SOCl) followed by methanol, or transesterification using sodium methoxide (NaOMe) in anhydrous methanol. The latter method achieved 71% yield for a pyrrole analog under mild conditions (10 minutes, ambient temperature) . -
Purification:
Recrystallization from hexane/ethyl acetate mixtures or column chromatography on silica gel.
Table 2.1: Optimized Reaction Conditions for Esterification
| Parameter | Value | Source |
|---|---|---|
| Reagent | NaOMe (4.37 M in MeOH) | |
| Temperature | 0°C → ambient | |
| Reaction Time | 10–30 minutes | |
| Yield | 71% (analogous system) |
This route balances efficiency and functional group tolerance, though regioselectivity during bromination requires careful control to avoid polybrominated byproducts.
| Reaction Type | Potential Products | Application Domain |
|---|---|---|
| Suzuki-Miyaura | 4-Arylindole derivatives | Fluorescent probes |
| Buchwald-Hartwig | 4-Aminoindole analogs | Pharmaceutical intermediates |
| Sonogashira | 4-Alkynylindoles | Nonlinear optics materials |
Applications in Drug Discovery and Materials Science
Materials Chemistry
The planar indole core and bromine’s heavy atom effect make this compound a candidate for:
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Organic semiconductors: Charge transport layers in OLEDs.
-
Luminescent sensors: Fluorophore cores for metal ion detection.
| Hazard Category | Precautionary Measures | Source |
|---|---|---|
| Skin irritation (H315) | Nitrile gloves, lab coat | |
| Eye damage (H319) | Safety goggles | |
| Respiratory sensitization (H335) | Fume hood, NIOSH-approved respirator |
Environmental Impact
Brominated organic compounds may persist in aquatic ecosystems. Waste disposal should follow EPA guidelines for halogenated waste (40 CFR § 261.24) .
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